1-(tert-Butylamino)anthracene-9,10-dione
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Overview
Description
1-(tert-Butylamino)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its rigid, planar, and aromatic structure. Anthraquinone and its derivatives are widely used in various industries, including the production of dyes, paper, and as intermediates in organic synthesis
Preparation Methods
The synthesis of 1-(tert-Butylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with tert-butylamine. The process can be summarized as follows:
Starting Material: Anthracene-9,10-dione.
Reagent: tert-Butylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as iodobenzene diacetate (PhI(OAc)2) to facilitate the nucleophilic substitution reaction.
Industrial production methods for this compound are not extensively documented, but the general approach involves large-scale synthesis using similar reaction conditions as described above.
Chemical Reactions Analysis
1-(tert-Butylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(tert-Butylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 1-(tert-Butylamino)anthracene-9,10-dione involves its interaction with cellular components. The tert-butylamino group can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors. The exact molecular targets and pathways involved depend on the specific derivative and its application. For example, some derivatives have been shown to inhibit the activity of certain enzymes, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
1-(tert-Butylamino)anthracene-9,10-dione can be compared with other similar compounds, such as:
Ametantrone: An anthraquinone derivative used as an anti-cancer drug.
Mitoxantrone: Another anthraquinone derivative with anti-cancer properties.
1,4-Bis(amino)anthracene-9,10-dione:
The uniqueness of this compound lies in the presence of the tert-butylamino group, which can enhance its chemical stability and biological activity compared to other anthraquinone derivatives.
Properties
CAS No. |
65270-01-1 |
---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
1-(tert-butylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO2/c1-18(2,3)19-14-10-6-9-13-15(14)17(21)12-8-5-4-7-11(12)16(13)20/h4-10,19H,1-3H3 |
InChI Key |
HGOCIIJWUIKMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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